molecular formula C20H20O5 B14164663 8-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one CAS No. 93710-74-8

8-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one

Cat. No.: B14164663
CAS No.: 93710-74-8
M. Wt: 340.4 g/mol
InChI Key: PKDKRIQIMYSIFF-UHFFFAOYSA-N
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Description

8-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one is a complex organic compound that belongs to the class of polymethoxyflavonoids. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzo[d][1,3]dioxole ring fused with a benzene ring, which is further substituted with hydroxy, methoxy, and methyl groups.

Preparation Methods

The synthesis of 8-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one can be achieved through several synthetic routes. One common method involves the Claisen–Schmidt aldol condensation, followed by cyclization and oxidation reactions. The starting materials typically include 4-hydroxy-3-methoxybenzaldehyde and 6,7-dimethyl-1,2,3,4-tetrahydro-1,3-benzodioxole. The reaction conditions often involve the use of bases such as sodium hydroxide or potassium hydroxide, and solvents like ethanol or methanol .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.

Chemical Reactions Analysis

8-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or amines.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

8-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It targets specific enzymes and signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK pathways .

Comparison with Similar Compounds

8-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one is unique due to its specific substitution pattern and ring structure. Similar compounds include:

These compounds share some biological activities but differ in their specific interactions and applications, highlighting the uniqueness of this compound.

Properties

CAS No.

93710-74-8

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

8-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one

InChI

InChI=1S/C20H20O5/c1-10-11(2)20(22)14-8-18-17(24-9-25-18)7-13(14)19(10)12-4-5-15(21)16(6-12)23-3/h4-8,10-11,19,21H,9H2,1-3H3

InChI Key

PKDKRIQIMYSIFF-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)C2=CC3=C(C=C2C1C4=CC(=C(C=C4)O)OC)OCO3)C

Origin of Product

United States

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